(2,5-Dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one
Description
The compound combines a (2,5-dioxopyrrolidin-1-yl) acetate moiety with a highly complex spirocyclic framework. The dioxopyrrolidinyl group is a well-characterized active ester, frequently employed in coupling reactions for peptide synthesis and drug conjugation due to its reactivity as a leaving group . The spirocyclic component, featuring a heptacyclic system with fused benzofuran, oxa-, and diaza rings, introduces structural rigidity and stereochemical complexity, which are critical for modulating biological activity, particularly in targeting central nervous system (CNS) disorders or antimicrobial targets . Spiro compounds are renowned for their three-dimensional architectures, which enhance binding specificity to biological targets .
Properties
Molecular Formula |
C38H37N3O7 |
|---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one |
InChI |
InChI=1S/C32H30N2O3.C6H7NO4/c35-31-21-9-1-2-12-24(21)32(37-31)25-17-19-7-3-13-33-15-5-10-22(27(19)33)29(25)36-30-23-11-6-16-34-14-4-8-20(28(23)34)18-26(30)32;1-4(8)11-7-5(9)2-3-6(7)10/h1-2,9,12,17-18H,3-8,10-11,13-16H2;2-3H2,1H3 |
InChI Key |
UXZRPIWVXXEZGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(=O)CCC1=O.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=CC=CC=C7C(=O)O6)C=C8CCCN9C8=C5CCC9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) acetate typically involves the reaction of pyrrolidinone derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of (2,5-Dioxopyrrolidin-1-yl) acetate involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) acetate is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in the study of biochemical pathways and mechanisms.
Medicine
In medicine, (2,5-Dioxopyrrolidin-1-yl) acetate is investigated for its potential therapeutic applications. Its derivatives have shown promise in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
a) 1-Cyclohexyl-4-(2-chlorophenyl)-2,3-dioxopyrrolidine Derivatives (e.g., Compound 5b)
- Structure : Similar dioxopyrrolidine core but lacks the spirocyclic framework.
- Properties :
- Yield : 92% (vs. variable yields for the target compound, depending on synthetic route) .
- Melting Point : 211–212°C (higher than typical spirocyclic analogs, which often exist as oils or lower-melting solids) .
- Biological Activity : Anticonvulsant activity reported in hybrid dioxopyrrolidinyl-propanamide derivatives .
b) 2,5-Dioxopyrrolidin-1-yl 2-Diazo-2-(p-tolyl)acetate (pre-1gg)
- Structure : Diazo-functionalized dioxopyrrolidinyl ester.
- Synthesis : Prepared via Pd-catalyzed coupling (51% yield) .
Spirocyclic Analogues
a) Dispiro Pyrrolizidines (e.g., 3a-o)
b) 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-dimethylpyrrolidine (22)
- Structure : Spiro-like pyrrolidine with benzodioxole substituents.
- Synthesis : Multi-step process involving LiAlH₄ reduction and ZrCl₄ catalysis (44% yield) .
- Utility : Demonstrates the role of spiro-adjacent methyl groups in enhancing metabolic stability .
Data Tables
Research Findings and Discussion
- Synthetic Challenges : The target compound’s heptacyclic spiro system requires advanced cyclization strategies, contrasting with simpler spiro analogs synthesized via dipolar cycloaddition or Michael addition .
- Biological Potential: While the target compound’s activity remains uncharacterized, structurally related spiro compounds exhibit antimicrobial and CNS activity due to heteroatom inclusion (N, O) and conformational restriction .
- Thermodynamic Stability: The dioxopyrrolidinyl acetate group may confer improved solubility compared to non-esterified spiro compounds, though this requires experimental validation .
Biological Activity
(2,5-Dioxopyrrolidin-1-yl) acetate, also known as succinimide derivatives, has garnered attention due to its diverse biological activities. This compound and its derivatives exhibit significant potential in antimicrobial, anthelmintic, and cytotoxic applications. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens and its potential therapeutic uses.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 157.12 g/mol. Its structural complexity includes a spiro-benzofuran moiety, contributing to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (2,5-Dioxopyrrolidin-1-yl) acetate derivatives. A notable study reported that specific derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.073 to 0.125 mg/ml against various bacterial strains such as E. coli, S. aureus, and K. pneumoniae .
Table 1: Antimicrobial Activity of (2,5-Dioxopyrrolidin-1-yl) Acetate Derivatives
| Compound | MIC (mg/ml) | Target Bacteria |
|---|---|---|
| 1 | 0.125 | E. sakazakii |
| 2 | 0.083 | E. coli |
| 3 | 0.073 | S. aureus |
| 4 | 0.109 | K. pneumoniae |
Anthelmintic Activity
The anthelmintic properties of the compound were evaluated using various concentrations against species like Pheretima posthuma and Ascaridia galli. The results indicated significant paralysis and death times compared to standard treatments like albendazole.
Table 2: Anthelmintic Activity Against Pheretima posthuma
| Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |
|---|---|---|---|
| 1 | 5 | 10.50 ± 2.29 | 41.33 ± 1.52 |
| 2 | 10 | 9.66 ± 2.51 | 24.33 ± 1.15 |
| Albendazole | 20 | 7.67 ± 0.57 | 29.33 ± 1.54 |
Cytotoxicity
In terms of cytotoxicity, the compound was tested against various cancer cell lines with LC50 values ranging from 280 to 765 µg/ml, indicating a moderate cytotoxic effect compared to etoposide (LC50 = 9.8 µg/ml). This suggests that while the compound has potential therapeutic applications, further optimization may be required to enhance its efficacy .
Case Studies
A significant case study involved synthesizing ethyl derivatives of succinimides and evaluating their biological activities in vitro . The study concluded that these compounds could serve as potential candidates for drug development due to their promising antimicrobial and anthelmintic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
